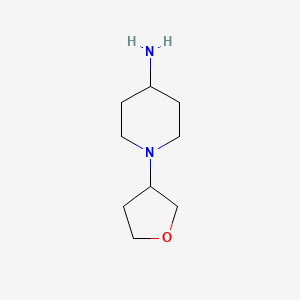

1-(Oxolan-3-yl)piperidin-4-amine

Description

1-(Oxolan-3-yl)piperidin-4-amine, also known as 1-(tetrahydrofuran-3-yl)piperidin-4-amine, is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25202 g/mol . This compound features a piperidine ring substituted with an oxolane (tetrahydrofuran) moiety, making it an interesting subject for various chemical and pharmaceutical studies.

Properties

IUPAC Name |

1-(oxolan-3-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-8-1-4-11(5-2-8)9-3-6-12-7-9/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRWDQWDIVIQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340194-93-5 | |

| Record name | 1-(oxolan-3-yl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Oxolan-3-yl)piperidin-4-amine can be achieved through several routes. One common method involves the reaction of piperidine derivatives with oxolane derivatives under specific conditions. For instance, the reaction of 4-piperidone with tetrahydrofuran in the presence of reducing agents like sodium borohydride can yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Oxolan-3-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Oxolan-3-yl)piperidin-4-amine has been explored for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests possible applications in the treatment of various conditions:

- Neurological Disorders: Research indicates that compounds with similar structures may exhibit neuroprotective effects, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease.

- Antidepressant Activity: Some studies suggest that piperidine derivatives can influence neurotransmitter systems, which may lead to antidepressant effects. Investigations into this compound could reveal similar properties.

Antimicrobial Activity

Initial studies have suggested that derivatives of piperidine possess antimicrobial properties. The oxolane component may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further research in developing new antibiotics.

Predicted Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 171.14918 | 139.7 |

| [M+Na]+ | 193.13112 | 148.5 |

| [M+NH₄]+ | 188.17572 | 148.4 |

| [M+K]+ | 209.10506 | 145.1 |

| [M-H]− | 169.13462 | 144.1 |

This table summarizes the predicted collision cross sections for various adducts of the compound, which are essential for understanding its behavior in mass spectrometry and other analytical techniques.

Case Study 2: Antimicrobial Screening

In preliminary antimicrobial assays, piperidine derivatives have shown activity against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Future research should focus on evaluating the specific antimicrobial efficacy of this compound against a broader spectrum of pathogens.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The piperidine ring allows it to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various physiological processes, including mood regulation and pain perception . The exact molecular targets and pathways are still under investigation, but its structure suggests it may act on similar targets as other piperidine derivatives.

Comparison with Similar Compounds

1-(Oxolan-3-yl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

Piperidine: The parent compound, which lacks the oxolane moiety.

1-(Tetrahydrofuran-3-yl)piperidine: A similar compound with a different substitution pattern.

Piperidine-4-amine: Another derivative with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

1-(Oxolan-3-yl)piperidin-4-amine is a chemical compound characterized by its unique structure, which includes a piperidine ring and an oxolane (tetrahydrofuran) moiety. Its molecular formula is with a molecular weight of approximately 169.25 g/mol. This compound has garnered attention for its potential pharmacological properties, particularly in the context of neurological and inflammatory disorders.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with neurotransmitter systems and anti-inflammatory effects.

Neuroactive Properties

Preliminary studies suggest that this compound may function as a modulator of neurotransmitter systems, which could be significant for treating central nervous system disorders. Compounds with similar structures have been investigated for their effects on conditions such as anxiety, depression, and neurodegenerative diseases.

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce the release of interleukin-1 beta (IL-1β), a key mediator of inflammation. This suggests potential therapeutic applications in diseases characterized by excessive inflammatory responses, such as rheumatoid arthritis or inflammatory bowel disease.

While specific mechanisms remain to be fully elucidated, it is believed that this compound interacts with various receptors involved in neurotransmission and inflammation. The compound's structure allows it to potentially bind to receptors modulating these pathways, influencing cellular responses and signaling cascades.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Similar compounds have shown that variations in the piperidine ring or the oxolane moiety can enhance or diminish pharmacological effects. For example, increasing lipophilicity or altering substituents on the piperidine ring has been correlated with improved receptor binding affinities .

In Vitro Studies

A series of in vitro assays demonstrated the compound's ability to inhibit IL-1β release from activated macrophages, indicating its anti-inflammatory potential. These findings were supported by dose-response experiments showing significant reductions in cytokine levels at varying concentrations of the compound.

Animal Models

In animal models of inflammation, administration of this compound resulted in reduced symptoms associated with induced inflammatory responses. Histopathological analyses confirmed decreased inflammatory markers in treated subjects compared to controls, suggesting systemic anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.